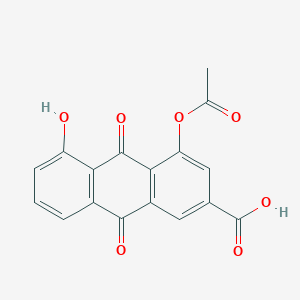

4-Acetyl Rhein

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-acetyloxy-5-hydroxy-9,10-dioxoanthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O7/c1-7(18)24-12-6-8(17(22)23)5-10-14(12)16(21)13-9(15(10)20)3-2-4-11(13)19/h2-6,19H,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIXMWPJYKVOCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=CC=C3O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437665 | |

| Record name | 4-Acetyl Rhein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875535-36-7 | |

| Record name | 4-(Acetyloxy)-9,10-dihydro-5-hydroxy-9,10-dioxo-2-anthracenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875535-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetyl Rhein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Rhein to Acetylated Forms

Strategies for the Acetylation of Rhein (B1680588)

The primary method for acetylating rhein involves O-acetylation reactions, which target the hydroxyl groups on the anthraquinone (B42736) scaffold. These reactions are fundamental to the synthesis of key derivatives like diacerein (B1670377).

O-Acetylation Reactions of Rhein

O-acetylation of rhein is commonly achieved using an acetylating agent, with acetic anhydride (B1165640) being the preferred reagent. google.com This reaction can be carried out in various inert organic solvents, such as glacial acetic acid, or by using acetic anhydride itself as the reaction solvent. google.com The process is typically catalyzed by an acid, most commonly sulfuric acid. google.com

The reaction conditions for the acetylation of rhein with acetic anhydride can be varied. For instance, the temperature is preferably maintained between 20°C and 50°C, with a more preferred range of 30°C to 40°C. google.com The reaction duration is generally between 3 to 6 hours. google.com Another approach involves heating a mixture of rhein, acetic anhydride, and sulfuric acid to a higher temperature of 130-133°C for a shorter duration of 30 minutes, followed by cooling and the addition of acetic acid. googleapis.comepo.org Alternatively, the reaction can be conducted at a much lower temperature of 0°C, followed by warming to room temperature over several hours. googleapis.comepo.org Pyridine can also be used in conjunction with acetic anhydride for the acetylation process. epo.org

Following the reaction, the isolation of the acetylated product, such as diacerein, is typically achieved through conventional methods. This often involves pouring the reaction mixture into cold water to precipitate the product, which is then filtered, washed with distilled water, and dried. google.com Recrystallization, for example from ethanol, can be employed to achieve a higher purity of the final product. google.com

Synthesis Pathways Leading to Diacerein as a Key Acetylated Rhein Derivative

Diacerein, the 1,8-diacetylated derivative of rhein, is a significant anti-osteoarthritic drug. researchgate.net Its synthesis is a key focus of rhein derivatization. The most direct route to diacerein is the O-acetylation of rhein using acetic anhydride, as detailed in the previous section. google.comresearchgate.net

Historically, a common industrial-scale synthesis of diacerein involved the acetylation of aloin (B1665253), a natural product, followed by oxidation with chromic anhydride. googleapis.com However, due to the environmental concerns associated with chromium oxidants, alternative, "greener" methods have been sought. googleapis.comresearchgate.net

One such chromium-free process involves the oxidation of aloin to aloe-emodin, which is then further oxidized to rhein. google.com The resulting rhein is subsequently acetylated to produce diacerein. google.com This method avoids the use of toxic chromium compounds. researchgate.net Other synthetic approaches to rhein itself, which can then be acetylated, include processes starting from chrysophanol (B1684469) or even more fundamental chemical building blocks. mdpi.com For instance, chrysophanol can be acetylated, oxidized with chromium trioxide, and then deacetylated to yield rhein. mdpi.com A more complex total synthesis of rhein has also been developed, which relies on a directed ortho metalation (DoM) strategy. researchgate.net

Design and Development of Novel Acetylated Rhein Derivatives

The structural modification of rhein through acetylation and other chemical transformations is an active area of research aimed at creating new compounds with improved therapeutic properties. mdpi.comresearchgate.netnih.gov

Exploration of Targeted Structural Modifications for Optimized Pharmacological Profiles

Researchers have explored various structural modifications of the rhein scaffold to enhance its pharmacological activity and overcome limitations such as low water solubility and poor oral absorption. mdpi.comresearchgate.netresearchgate.net Studies have shown that many rhein derivatives exhibit greater pharmacological activity and potentially milder toxicity compared to the parent compound. mdpi.comresearchgate.net

Modifications have been targeted at the hydroxyl groups, the carboxylic acid group, and other positions on the anthraquinone nucleus. For example, a series of rhein derivatives were synthesized by modifying the C7 position of the anthraquinone core, leading to compounds with enhanced antibacterial activity. researchgate.net In another study, a series of rhein derivatives were prepared by modifying the 1- and 8-position hydroxyl groups and the carboxyl group, resulting in compounds with notable antifungal activity against various plant pathogenic fungi. mdpi.com The esterification of the carboxylic acid group of rhein with benzyl (B1604629) alcohol has also been explored to create new derivatives. researchgate.net

The following table summarizes some examples of structural modifications of rhein and the targeted pharmacological improvements:

| Modification Site | Type of Modification | Resulting Derivative Class | Targeted Pharmacological Profile Improvement | Reference |

| 1,8-Hydroxyl Groups | Acetylation | Diacerein | Anti-osteoarthritic | researchgate.net |

| C7 Position | Introduction of heterocyclic groups | 7-Substituted Rhein Amides | Antibacterial | researchgate.net |

| 1,8-Hydroxyl & Carboxyl Groups | Various modifications | Ester and Ether Derivatives | Antifungal | mdpi.com |

| Carboxyl Group | Esterification | Benzyl Carboxylate Ester | General Derivatization | researchgate.net |

| Carboxyl Group | Amidation | Rhein Amides | General Derivatization | researchgate.net |

Advanced Chemical Synthesis Approaches for Acetylated Rhein Compounds

Advanced synthetic strategies are being employed to create novel acetylated rhein derivatives with greater precision and efficiency. These methods move beyond simple acetylation to construct more complex molecules.

A chemoenzymatic approach has been reported for the synthesis of rhein and diacerein. rsc.org This method utilizes an NADPH-dependent anthrol reductase from Talaromyces islandicus to achieve regioselective and reductive deoxygenation of anthraquinones, suggesting a biosynthetic-like pathway. rsc.org

Total synthesis strategies offer complete control over the molecular architecture. An efficient total synthesis of rhein and diacerein has been accomplished using a directed ortho metalation (DoM) followed by a one-pot two-step addition-cyclization reaction. researchgate.netgoogle.com This highlights the power of modern synthetic organic chemistry to construct complex natural products and their derivatives from simple starting materials.

Furthermore, methods are being developed to improve the purity and yield of diacerein. One such process involves the salification of raw diacerein or rhein to form a water-soluble salt, which is then purified using a hydrophobic resin before the final product is recovered. epo.org

The synthesis of rhein itself, the precursor for acetylation, has also seen advancements. Methods have been developed that start from compounds like 3-nitro-ortho-phthalic anhydride and m-cresol, proceeding through intermediates such as chrysophanol. patsnap.com Another synthetic route to rhein involves a series of reactions including oxidation, esterification, Friedel–Crafts acylation, hydrolysis, and cyclization starting from methoxyxylene. mdpi.com

These advanced synthetic approaches are crucial for the continued development of novel acetylated rhein derivatives with tailored pharmacological properties. mdpi.comresearchgate.net

Advanced Pharmacological Investigations and Molecular Mechanisms of Action of Acetylated Rhein Compounds

Anticancer Activities and Underlying Molecular Mechanisms

Recent research has illuminated the potential of acetylated rhein (B1680588) compounds, specifically 4-Acetyl Rhein, as multi-targeted agents in cancer therapy. These investigations have detailed its efficacy in curbing cancer cell growth, promoting programmed cell death, and modulating critical cellular processes involved in malignancy.

Inhibition of Cancer Cell Proliferation and Angiogenesis

This compound has demonstrated significant capabilities in inhibiting the proliferation of various cancer cells. This inhibitory action is, in part, attributed to its anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Studies have shown that rhein can suppress tumor growth and vasculogenesis by inhibiting the expression of hypoxia-inducible factor-1α (HIF-1α). nih.gov In hypoxic conditions, often found in tumors, HIF-1α levels are typically elevated, promoting the expression of vascular endothelial growth factor (VEGF), a key driver of angiogenesis. nih.gov By reducing HIF-1α and subsequently VEGF levels, this compound can effectively hinder the development of a blood supply to the tumor, thereby inhibiting its growth. nih.govdrugbank.com Specifically, rhein has been observed to downregulate the expression of VEGFA and its receptor KDR, which are crucial for angiogenesis and cell migration. frontiersin.org

The compound 4-acetylantroquinonol B (4AAQB), which shares a similar functional approach, has been shown to inhibit the growth and migration of human prostate cancer cells (PC3). nih.gov It also impeded the migration and tube formation of human umbilical vein endothelial cells (HUVECs), crucial steps in angiogenesis. nih.gov This anti-angiogenic effect was further confirmed by its ability to reduce neovascularization in an in vivo Matrigel implant assay. nih.gov The underlying mechanism for these effects involves the attenuation of VEGF receptor 2 (VEGFR2), phosphoinositide 3-kinase (PI3K)/Akt, and extracellular signal-regulated kinase (ERK) phosphorylation. nih.govmdpi.com

| Cancer Cell Line | Key Findings | Reference |

|---|---|---|

| Panc-1 (Pancreatic) | IC50 of approximately 89.9 μM at 24h and 76.3 μM at 48h. | ijbs.com |

| MIAPaCa-2 (Pancreatic) | IC50 of approximately 83.4 μM at 24h and 72.6 μM at 48h. | ijbs.com |

| HepG2 (Liver) | Significant dose- and time-dependent inhibition of cell viability. | nih.govresearchgate.net |

| Huh7 (Liver) | Significant dose- and time-dependent inhibition of cell viability. | nih.govresearchgate.net |

| SCC-4 (Tongue) | Inhibited cell viability by 38-65% at concentrations of 10-50 μM after 24h. | researchgate.net |

Induction of Apoptosis via Specific Signaling Pathways

A key aspect of this compound's anticancer activity is its ability to induce apoptosis, or programmed cell death, in malignant cells. This is achieved through the modulation of several critical signaling pathways.

One of the primary mechanisms involves the PI3K/Akt/ERK pathway . Rhein has been shown to inactivate the PI3K/Akt signaling pathway, a crucial regulator of cell survival and proliferation. ijbs.com Treatment with rhein leads to decreased phosphorylation of Akt, PDK1, and c-raf. ijbs.com The compound also impacts the MAPK pathway , increasing the phosphorylation of JNK, p38, and ERK1/2. ijbs.com

The JNK/Jun/Caspase-3 pathway is another significant target. Rhein induces the generation of reactive oxygen species (ROS), which in turn activates the JNK kinase. nih.govresearchgate.net Activated JNK then phosphorylates its substrate, c-Jun, leading to the activation of caspase-3, a key executioner of apoptosis. nih.govresearchgate.net

Furthermore, rhein has been found to modulate the AKT/mTOR pathway . In breast cancer cells, rhein inhibits the phosphorylation of Akt, leading to the activation of FOXO3a and the pro-apoptotic protein Bim, which subsequently triggers caspase cleavage and apoptosis. nih.gov

The tumor suppressor protein p53 also plays a role in rhein-induced apoptosis. In some cancer cell lines, rhein treatment leads to an increase in p53 and p21 levels, which are critical for inducing apoptosis and cell cycle arrest. nih.govfrontiersin.org However, in other contexts, such as in SCC-4 human tongue squamous cancer cells, rhein has been observed to inhibit p53. researchgate.net

Rhein also influences the STAT3 signaling pathway . Studies have shown that rhein can inhibit the phosphorylation of STAT3, a transcription factor that promotes tumor cell survival and proliferation. nih.gov

The induction of apoptosis by rhein is also mediated through the intrinsic mitochondrial pathway. It causes a loss of mitochondrial membrane potential, the release of cytochrome c from mitochondria, and the activation of caspase-9 and -3. researchgate.netfrontiersin.org This is accompanied by changes in the levels of Bcl-2 family proteins, with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. frontiersin.org

| Signaling Pathway | Effect of Rhein | Cancer Cell Line(s) | Reference |

|---|---|---|---|

| PI3K/Akt/ERK | Inactivation of PI3K/Akt pathway; Increased phosphorylation of JNK, p38, ERK1/2. | Pancreatic cancer cells (Panc-1, MIAPaCa-2) | ijbs.com |

| JNK/Jun/Caspase-3 | Activation via ROS generation, leading to caspase-3 activation. | Liver cancer cells (HepG2, Huh7) | nih.govresearchgate.net |

| AKT/mTOR | Inhibition of Akt phosphorylation, activation of FOXO3a and Bim. | Breast cancer cells (MCF-7) | nih.gov |

| p53 | Increased levels of p53 and p21. | Liver cancer cells (Hep G2), Lung cancer cells (A-549) | nih.govfrontiersin.org |

| STAT3 | Inhibition of STAT3 phosphorylation. | Pancreatic cancer cells | nih.gov |

Modulation of Cell Cycle Progression

This compound has been shown to exert control over the cell cycle, a fundamental process that governs cell division. By interfering with this cycle, it can halt the proliferation of cancer cells. Research has identified that rhein can induce cell cycle arrest at different phases, depending on the cancer cell type.

In human tongue cancer SCC-4 cells, rhein was found to induce an S-phase arrest . researchgate.netfrontiersin.org This was achieved by inhibiting the expression of proteins such as p53, cyclin A, and cyclin E. researchgate.netfrontiersin.org Further analysis revealed that rhein treatment led to an increase in the levels of p21, p27, and Chk2, while decreasing the levels of cyclin B1, cyclin A, and Cdc25A, all of which contribute to the arrest in the S phase. frontiersin.org

Conversely, in pancreatic cancer cells (Panc-1 and MIAPaca-2) and lung cancer A-549 cells, rhein was observed to cause a G0/G1 phase arrest . ijbs.comfrontiersin.org In pancreatic cancer cells, this arrest was associated with a dose-dependent decrease in the protein levels of CDK4, CDK6, cyclin D1, and cyclin E, and an increase in the levels of the cyclin-dependent kinase inhibitors p21 and p27. ijbs.com Similarly, in A-549 cells, rhein-induced G0/G1 arrest was linked to the inhibition of cyclin D3, CDK4, and CDK6, alongside an increase in p21 and p53 levels. frontiersin.org In HepaRG liver cancer cells, rhein also induced an S phase arrest by modulating the expression of cyclin E, p53, p21, cyclin A, and CDK-2. nih.gov

| Cell Cycle Phase Arrest | Cancer Cell Line(s) | Associated Molecular Changes | Reference |

|---|---|---|---|

| S-phase arrest | SCC-4 (Tongue) | Inhibition of p53, cyclin A, and cyclin E; Increased p21, p27, Chk2; Decreased cyclin B1, Cdc25A. | researchgate.netfrontiersin.org |

| S-phase arrest | HepaRG (Liver) | Modulation of cyclin E, p53, p21, cyclin A, and CDK-2. | nih.gov |

| G0/G1 arrest | Panc-1, MIAPaca-2 (Pancreatic) | Decreased CDK4, CDK6, cyclin D1, cyclin E; Increased p21, p27. | ijbs.com |

| G0/G1 arrest | A-549 (Lung) | Inhibition of cyclin D3, CDK4, CDK6; Increased p21, p53. | frontiersin.org |

| G1 arrest | Hep G2 (Liver) | Induction of p53 and p21/WAF1 proteins. | nih.gov |

Reversal of Multidrug Resistance in Neoplastic Cells

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. Emerging evidence suggests that certain natural compounds, including flavonoids and potentially anthraquinones like rhein, can counteract MDR.

The mechanisms underlying MDR are complex and can involve increased drug efflux from cancer cells, mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1). Some flavonoids have been shown to inhibit these transporters, thereby increasing the intracellular concentration of chemotherapeutic drugs. nih.gov

Another mechanism contributing to MDR is the epithelial-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties and become more resistant to treatment. nih.gov Compounds that can inhibit or reverse EMT may help to re-sensitize resistant cancer cells to chemotherapy. nih.gov

Furthermore, the regulation of signaling pathways such as the PI3K/Akt/mTOR pathway and the transcription factor NF-κB is implicated in MDR. nih.govfrontiersin.org Activated NF-κB can promote tumor cell proliferation and suppress apoptosis, contributing to drug resistance. nih.gov Rhein has been shown to inhibit the PI3K/Akt pathway, which could potentially contribute to overcoming MDR. ijbs.com While direct studies on this compound's ability to reverse MDR are still developing, its known effects on pathways implicated in resistance suggest a promising area for future investigation.

Anti-Inflammatory Effects and Associated Signaling Pathways

In addition to its anticancer properties, this compound exhibits significant anti-inflammatory effects, which are mediated through the regulation of key signaling pathways and the production of inflammatory molecules.

Regulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6)

Chronic inflammation is a known driver of various diseases, including cancer. This compound has demonstrated the ability to suppress the production of several pro-inflammatory cytokines. drugbank.com

Studies have shown that rhein can inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) , Interleukin-1beta (IL-1β) , and Interleukin-6 (IL-6) . drugbank.comnih.gov This suppression of cytokine production is largely attributed to its inhibitory effect on the NF-κB signaling pathway . drugbank.comnih.gov NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation. nih.gov Rhein has been found to block the activation of the NF-κB pathway by inhibiting IKKβ, a key kinase in this pathway. nih.gov

| Cytokine | Effect of Rhein | Mechanism/Context | Reference |

|---|---|---|---|

| TNF-α | Inhibition of production/secretion. | Inhibition of NF-κB pathway; Inhibition of IKKβ in macrophages. | frontiersin.orgnih.gov |

| IL-1β | Inhibition of production/transcription. | Inhibition of NF-κB pathway; Inhibition of IKKβ in macrophages. | nih.govmdpi.com |

| IL-6 | Inhibition of production. | Inhibition of NF-κB activation in macrophages. | mdpi.com |

Interference with NF-κB Signaling Cascades

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. frontiersin.org Rhein, the active metabolite of acetylated rhein compounds, has been shown to interfere with this cascade at multiple points. In various cell types, its application suppresses the activation of NF-κB. frontiersin.org Mechanistically, Rhein has been observed to inhibit the phosphorylation and subsequent degradation of IκB proteins, which are responsible for sequestering NF-κB in the cytoplasm. frontiersin.org By preventing IκB degradation, Rhein effectively blocks the release and nuclear translocation of the active NF-κB p65 subunit. researchgate.net

Furthermore, investigations have revealed that Rhein can directly inhibit the activity of IκB kinase (IKK), a key enzyme complex that phosphorylates IκB. frontiersin.org In LPS-activated macrophages, Rhein inhibits IKKβ, which in turn suppresses the downstream activation of NF-κB and the transcription of target genes like those for nitric oxide (NO) and interleukin-6 (IL-6). frontiersin.org Studies in immunoglobulin A nephropathy (IgAN) models also show that Rhein can inhibit NF-κB activation, contributing to its therapeutic effects. mdpi.com This collective evidence underscores that the anti-inflammatory properties of acetylated rhein compounds are significantly mediated through the targeted disruption of the IKK/IκB/NF-κB signaling axis. frontiersin.orgmdpi.com

Modulation of Other Inflammatory Signaling Pathways (e.g., PI3K/Akt, ERK1/2, TLR4/NF-κB)

Beyond its effects on the canonical NF-κB pathway, Rhein modulates a network of other critical inflammatory signaling cascades. The mitogen-activated protein kinase (MAPK) family, which includes ERK1/2, JNK, and p38 MAPK, is a key target. frontiersin.org Rhein has been shown to regulate multiple sites within the MAPK pathways, primarily affecting these three signaling cascades to mediate anti-inflammatory and other cellular responses. frontiersin.orgresearchgate.net

The Phosphoinositide 3-kinase (PI3K)/Akt pathway, crucial for cell survival and proliferation, is also influenced. d-nb.info Crosstalk between TLR signaling and the PI3K/Akt pathway is well-established, where the pathway can be activated following TLR stimulation. d-nb.infoconsensus.app In some contexts, EGFR activity is required for TLR4 to activate the PI3K/Akt pathway. embopress.org Rhein's influence on this axis contributes to its broader regulatory effects on cellular processes.

Additionally, Rhein interacts with the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 activation, often by lipopolysaccharide (LPS), triggers a cascade that activates both NF-κB and other pathways. researchgate.netconsensus.app In models of immunoglobulin A nephropathy, TLR4 is known to induce pro-inflammatory cytokines. mdpi.com Rhein has been shown to inhibit these inflammatory signaling pathways, in part by diminishing LPS-induced NF-κB activation. mdpi.com This suggests that Rhein can modulate the upstream TLR4 signaling that leads to NF-κB activation, providing another layer of inflammatory control.

Table 1: Modulation of Inflammatory Signaling Pathways by Rhein

| Pathway | Key Protein(s) Targeted | Observed Effect | References |

|---|---|---|---|

| NF-κB | IKKβ, IκB, p65 | Inhibition of phosphorylation and degradation, preventing nuclear translocation. | frontiersin.orgresearchgate.net |

| MAPK | ERK1/2, JNK, p38 | Regulation of phosphorylation and activity. | frontiersin.orgresearchgate.net |

| PI3K/Akt | Akt | Modulation of phosphorylation. | d-nb.infoembopress.org |

| TLR4/NF-κB | TLR4 | Inhibition of LPS-induced NF-κB activation. | mdpi.comconsensus.app |

Anti-Fibrotic Potency and Mechanistic Elucidation

Inhibition of Key Fibrotic Mediators (e.g., TGF-β1, α-SMA)

A central mechanism of Rhein's anti-fibrotic activity is its ability to suppress key mediators that drive the fibrotic process. Transforming growth factor-beta 1 (TGF-β1) is a potent pro-fibrotic cytokine that promotes the differentiation of fibroblasts into myofibroblasts, a critical step in tissue fibrosis. physiology.org Rhein and its prodrug, Diacerein (B1670377), have been shown to significantly reduce the expression of TGF-β1. plos.orgresearchgate.net This inhibition helps to halt the signaling cascade that initiates fibroblast activation.

A primary marker of myofibroblast differentiation is the expression of alpha-smooth muscle actin (α-SMA). physiology.org Numerous studies have demonstrated that Rhein effectively downregulates the expression of α-SMA stimulated by TGF-β1. plos.orgnih.gov In a mouse model of chronic pancreatitis, Rhein administration decreased the immunoreactivity of both TGF-β and α-SMA. plos.org Similarly, in human cardiac fibroblasts, Rhein dose-dependently decreased the abundance of α-SMA protein. nih.gov This effect is not limited to one organ, as Rhein has also been shown to reduce α-SMA expression in models of renal and pulmonary fibrosis. researchgate.net By inhibiting both the master regulator (TGF-β1) and a key functional marker (α-SMA) of fibrosis, Rhein demonstrates potent anti-fibrotic activity at the molecular level. plos.orgresearchgate.net

Table 2: Effect of Rhein on Key Fibrotic Mediators

| Mediator | Model System | Observed Effect | References |

|---|---|---|---|

| TGF-β1 | Mouse Pancreatic Fibrosis | Decreased pancreatic levels. | plos.org |

| Amiodarone-Induced Pulmonary Fibrosis (Diacerein) | Reduced gene expression. | researchgate.net | |

| α-SMA | Human Cardiac Fibroblasts | Dose-dependent reduction in protein abundance. | nih.gov |

| Mouse Pancreatic Stellate Cells | Suppression of TGF-β-stimulated expression. | plos.org | |

| Rat IgA Nephropathy (Diacerein) | Reduced expression, leading to anti-fibrotic effect. | researchgate.net |

Role in Attenuating Organ Fibrosis (e.g., Hepatic, Renal, Cardiac Fibrosis)

The molecular anti-fibrotic actions of acetylated rhein compounds translate into significant attenuation of fibrosis across multiple organs.

Hepatic Fibrosis: In a rat model of liver fibrosis induced by carbon tetrachloride, Rhein treatment was found to ameliorate the degree of fibrosis. plos.org This was achieved by down-regulating the hepatic levels of α-SMA and TGF-β, thereby inhibiting the activation of hepatic stellate cells, which are the primary collagen-producing cells in the liver. plos.org

Renal Fibrosis: Rhein has demonstrated protective effects against renal interstitial fibrosis. mdpi.com In models of obstructive nephropathy, it improves renal function while reducing fibrosis and inflammation. mdpi.com The mechanisms involved include the inhibition of the TGF-β/Smad3 pathway. mdpi.com Autophagy, a cellular degradation process, plays a complex role in renal fibrosis, and Rhein has been noted to inhibit autophagy in certain contexts of kidney injury. frontiersin.org The interplay between cardiovascular and chronic kidney disease often involves organ fibrosis as a key pathological driver. mdpi.com

Cardiac Fibrosis: There is increasing evidence for Rhein's potential as an anti-fibrotic agent in the heart. nih.gov One study reported that its pro-drug, Diacerein, improved left ventricular remodeling and cardiac function following myocardial infarction in rats. nih.gov Rhein was shown to mitigate the transition of cardiac fibroblasts into myofibroblasts, a process central to cardiac fibrosis. nih.gov It functionally inhibited collagen contraction, indicating a direct impact on the biomechanical aspects of cardiac remodeling. nih.gov

Investigation of Histone Deacetylase (HDAC) Inhibition

A novel mechanism contributing to Rhein's anti-fibrotic potency is its activity as a histone deacetylase (HDAC) inhibitor. nih.govresearchgate.net HDACs are enzymes that remove acetyl groups from histone and non-histone proteins, generally leading to chromatin condensation and transcriptional repression. nih.govmdpi.com Aberrant HDAC activity is implicated in numerous diseases, including fibrosis. mdpi.com

Rhein has been identified as a novel inhibitor of class I and II HDACs. nih.govresearchgate.net This inhibitory action is functionally linked to its anti-fibrotic effects. nih.gov For instance, in the context of cardiac fibrosis, Rhein's ability to block the TGF-β1-stimulated transition of fibroblasts to myofibroblasts is associated with its HDAC inhibitory function. nih.govresearchgate.net One proposed downstream effect of this inhibition is the stabilization of specific proteins. Mechanistic studies have shown that Rhein leads to an increased abundance of SMAD7, an endogenous inhibitor of TGF-β signaling, through a transcription-independent mechanism, likely involving post-translational modifications like acetylation. nih.gov By inhibiting HDACs, Rhein may prevent the degradation of SMAD7, thereby enhancing its ability to suppress the pro-fibrotic TGF-β pathway. nih.gov

Antidiabetic and Lipid-Lowering Properties

In addition to its anti-inflammatory and anti-fibrotic effects, Rhein exhibits notable antidiabetic and lipid-lowering capabilities. In type 2 diabetic rats, Rhein has been shown to ameliorate renal injury by improving both insulin (B600854) resistance and dyslipidemia. mdpi.com The choice of an antihyperglycemic agent is critical, as type 2 diabetes is often accompanied by abnormal plasma lipid levels, which are independent risk factors for cardiovascular disease. researchgate.net

Rhein's metabolic benefits appear to be linked to the regulation of hepatic lipid metabolism. physiology.org Studies have shown that it can ameliorate fatty liver disease by regulating hepatic lipogenic pathways. physiology.org Some antidiabetic agents are known to have favorable effects on lipid profiles beyond their glucose-lowering actions. researchgate.netebmconsult.com For example, Metformin has been shown to decrease the activity of enzymes involved in lipid synthesis, such as HMG-CoA reductase, leading to a reduction in triglycerides (TG) and LDL cholesterol (LDL-C). ebmconsult.com Rhein appears to share some of these beneficial pleiotropic effects on lipid metabolism, contributing to its potential utility in managing metabolic disorders. mdpi.comphysiology.org

Table 3: Summary of Antidiabetic and Lipid-Lowering Research Findings

| Property | Finding | Model System | References |

|---|---|---|---|

| Antidiabetic | Ameliorates renal injury by improving insulin resistance. | Type 2 Diabetic Rats | mdpi.com |

| Lipid-Lowering | Improves dyslipidemia. | Type 2 Diabetic Rats | mdpi.com |

| Ameliorates fatty liver disease. | Diet-Induced Obese Mice | physiology.org | |

| Regulates hepatic lipogenic program. | Diet-Induced Obese Mice | physiology.org |

Regulation of Glucose and Lipid Homeostasis

The regulation of glucose and lipid metabolism is crucial for systemic energy balance. nomuraresearchgroup.comdiabetesjournals.org Rhein, the precursor to this compound, has demonstrated notable effects on maintaining this balance. nih.gov It contributes to the regulation of glucose and lipid metabolism through various mechanisms, including inhibiting cholesterol absorption, reducing the synthesis of lipoproteins, and decreasing lipid accumulation. nih.gov Studies indicate that rhein can improve insulin resistance, a key factor in metabolic disorders. nih.govijbs.com In diet-induced obese mice, rhein treatment has been shown to ameliorate fatty liver disease. researchgate.net Furthermore, dysregulation of lipid homeostasis is a characteristic of diabetic kidney disease, where renal lipid accumulation is driven by elevated glucose and fatty acid levels. nih.gov The ability of rhein and its derivatives to modulate these pathways underscores their therapeutic potential in metabolic diseases. nih.gov

Modulation of Key Metabolic Pathways (e.g., PPARγ, AMPK, Sirt1)

The metabolic effects of rhein and its derivatives are mediated through the modulation of critical cellular signaling pathways.

PPARγ (Peroxisome Proliferator-Activated Receptor gamma): PPARγ is a primary regulator of adipocyte differentiation and lipid metabolism. ijbs.com Rhein has been found to interact with the PPARγ pathway. nih.gov Studies show that rhein can promote the formation of a complex involving PPARγ and NF-κB, which inhibits the release of pro-inflammatory cytokines. nih.gov While PPARγ activation is crucial for metabolic health, its deacetylation by enzymes like SIRT1 can selectively promote the expression of genes associated with brown adipose tissue, enhancing energy expenditure. ijbs.com

AMPK (AMP-activated Protein Kinase): As a central sensor of cellular energy status, AMPK activation promotes energy-producing catabolic pathways. imrpress.com Rhein has been shown to activate the AMPK/Sirt1/PGC-1α signaling pathway. researchgate.net In retinal Müller cells exposed to high glucose, rhein treatment upregulated phosphorylated AMPK (p-AMPK), suggesting a protective role against diabetic retinopathy through the restoration of mitochondrial function and reduction of oxidative stress. researchgate.net The mutual regulation between AMPK and SIRT1, where AMPK can enhance SIRT1 activity by increasing cellular NAD+ levels, forms a critical network for metabolic control. imrpress.com

Sirt1 (Sirtuin 1): SIRT1, a NAD+-dependent deacetylase, is a vital regulator of metabolic flexibility, inflammation, and cellular senescence. nih.govmdpi.com Rhein has been found to exert its effects through SIRT1-mediated pathways. For instance, it can regulate the SirT1/STAT3/Twist1 pathway. researchgate.net The activation of SIRT1 by rhein is a key mechanism in its protective effects, as SIRT1 can deacetylate numerous proteins involved in metabolism and stress response, including PGC-1α and FOXO proteins. imrpress.comresearchgate.net The interplay between AMPK and SIRT1 is crucial; AMPK activation can lead to increased SIRT1 activity, which in turn deacetylates downstream targets to coordinate metabolic responses. imrpress.comnih.gov

Liver X Receptor (LXR) Antagonism and its Metabolic Implications

Liver X receptors (LXRs), comprising LXRα and LXRβ, are nuclear receptors that are fundamental to the regulation of cholesterol, fatty acid, and glucose metabolism. ijbs.commedchemexpress.com Rhein has been identified as a direct antagonist of both LXRα and LXRβ. ijbs.comresearchgate.net

Surface plasmon resonance assays have confirmed that rhein binds directly to the ligand-binding domains of both LXR isoforms. researchgate.net As an antagonist, rhein suppresses the expression of LXR target genes. ijbs.comresearchgate.net In cellular models, including 3T3-L1 adipocytes and HepG2 hepatic cells, rhein significantly inhibits the increased expression of LXR target genes that is typically induced by LXR agonists like GW3965. researchgate.net This antagonistic action prevents the transcription of genes involved in cholesterol metabolism and adipogenesis. researchgate.net The metabolic implications of LXR antagonism by rhein are significant for preventing obesity and related disorders. ijbs.comresearchgate.net

Table 1: Effect of Rhein on LXR Target Gene Expression in vitro

| Target Gene | Function | Effect of LXR Agonist (GW3965) | Effect of Rhein + LXR Agonist | Cell Line | Reference |

|---|---|---|---|---|---|

| SREBP1c | Adipogenesis | ↑ Increased | ↓ Inhibited | 3T3-L1, HepG2 | researchgate.net |

| FAS | Fatty Acid Synthesis | ↑ Increased | ↓ Inhibited | 3T3-L1, HepG2 | researchgate.net |

| SCD1 | Fatty Acid Desaturation | ↑ Increased | ↓ Inhibited | 3T3-L1, HepG2 | researchgate.net |

| ACC1 | Fatty Acid Synthesis | ↑ Increased | ↓ Inhibited | 3T3-L1, HepG2 | researchgate.net |

| ABCA1 | Cholesterol Efflux | ↑ Increased | ↓ Inhibited | 3T3-L1, HepG2 | researchgate.net |

| ABCG1 | Cholesterol Efflux | ↑ Increased | ↓ Inhibited | 3T3-L1 | researchgate.net |

Antimicrobial and Antiviral Activities

Rhein and its derivatives exhibit significant activity against a range of microbial pathogens, including bacteria and viruses. nih.gov

Antibacterial Efficacy and Mechanistic Investigations

The antibacterial properties of rhein have been documented against various pathogens, with notable efficacy against Staphylococcus aureus and Helicobacter pylori. mdpi.comnih.gov The mechanisms underlying its antibacterial action are multifaceted and include the inhibition of electron transfer in the mitochondrial respiratory chain and a strong inhibitory effect on the synthesis of bacterial nucleic acids and proteins. nih.gov Furthermore, rhein has been found to inhibit the N-acetyltransferase (NAT) activity in H. pylori. nih.gov

Research into rhein derivatives has shown that structural modifications can enhance antibacterial potency. researchgate.netnih.gov A derivative, labeled RH17, demonstrated superior activity against S. aureus, including methicillin-resistant strains (MRSA), compared to the parent compound. nih.gov The mechanisms for this enhanced activity include disruption of bacterial membrane stability and hindrance of metabolic processes. nih.gov

**Table 2: Antibacterial Activity of Rhein against *Staphylococcus aureus***

| Bacterial Strain | MIC (μg/mL) | Activity | Reference |

|---|---|---|---|

| S. aureus (Standard & Clinical Isolates) | 12.5 | Bacteriostatic | mdpi.com |

| S. aureus (MSSA) - MIC50 | 8 | Bacteriostatic | nih.gov |

| S. aureus (MRSA) - MIC50 | 8 | Bacteriostatic | nih.gov |

| S. aureus (MRSA) - MIC90 | 16 | Bacteriostatic | nih.gov |

Antiviral Effects and Associated Mechanisms

Rhein has demonstrated significant antiviral activity, particularly against the Influenza A Virus (IAV). plos.orgnih.gov Its mechanism of action is dual, involving the inhibition of both viral adsorption to host cells and the subsequent replication of the virus within the cells. plos.orgplos.org

The inhibition of IAV replication by rhein is linked to its ability to suppress IAV-induced oxidative stress and the activation of several key host signaling pathways. plos.orgnih.gov These pathways include Toll-like receptor 4 (TLR4), Akt, mitogen-activated protein kinases (MAPK) like p38 and JNK, and the nuclear factor-kappa B (NF-κB) pathway. plos.orgnih.gov By modulating these pathways, rhein reduces the production of inflammatory cytokines and matrix metalloproteinases, thereby mitigating the cellular damage caused by the viral infection. plos.org The antiviral actions of natural compounds often involve targeting various stages of the viral life cycle, from entry to replication and release. explorationpub.comnih.govnih.gov Studies on other viruses, such as Newcastle disease virus, further support the antiviral potential of rhein. researchgate.net

Cardiocerebral Protective Mechanisms

Rhein and its derivatives possess cardiocerebral protective effects, which are attributed to a complex interplay of their anti-inflammatory, antioxidant, and signaling pathway modulation activities. nih.govnih.govacs.org In the context of traumatic brain injury, oxidative stress can lead to the dysfunction of the blood-brain barrier (BBB). nih.gov Rhein has been shown to protect the BBB by downregulating the expression of matrix metalloproteinase-9 (MMP-9), an enzyme that degrades barrier components, while upregulating the expression of tight junction proteins like ZO-1. nih.gov This protective mechanism is linked to the inhibition of the ERK1/2 signaling pathway, which is activated by reactive oxygen species (ROS). nih.gov The broad pharmacological profile of rhein, including its ability to improve endothelial function and reduce lipid accumulation, further contributes to its potential benefits in cardiovascular and cerebrovascular disorders. mdpi.comresearchgate.net

Investigation of Cardioprotective Actions

Recent studies have highlighted the potential of Rhein, an acetylated compound, as a cardioprotective agent. Research indicates that Rhein may offer protection against myocardial ischemia/reperfusion injury by inhibiting mitochondrial fission. researchgate.net In animal models of acute myocardial infarction, pretreatment with Rhein was found to significantly reverse the increase in infarct size and markers of myocardial damage. researchgate.net This protective effect was associated with the inhibition of Drp1-dependent mitochondrial fission and a reduction in apoptosis rates. researchgate.net

Furthermore, Rhein has been identified as a novel inhibitor of histone deacetylases (HDACs), which may contribute to its anti-fibrotic effects in the heart. researchgate.net It has been shown to block the transition of fibroblasts to myofibroblasts, a key process in cardiac fibrosis. researchgate.net Some research also suggests that diacerein, a prodrug of Rhein, can protect cardiomyocytes from ferroptosis by activating the NRF2/solute carrier family 7 member 11 (SLC7A11)/glutathione (B108866) peroxidase 4 (GPX4) signaling pathway. researchgate.net This action helps to mitigate cardiac oxidative damage, inflammation, and apoptosis. researchgate.net Additionally, Rhein has been observed to inhibit Angiotensin II-induced cardiac hypertrophy and fibrosis, further underscoring its potential in managing cardiac remodeling. researchgate.net

Elucidation of Neuroprotective Effects

The neuroprotective potential of acetylated rhein compounds, particularly Rhein, has been explored in the context of several neurodegenerative diseases. nih.gov These compounds are believed to exert their effects through various mechanisms, including anti-inflammatory actions, antioxidant stress, and maintenance of the blood-brain barrier integrity. nih.gov

In models of Alzheimer's disease, Rhein and other anthraquinones have shown potential in inhibiting the formation of toxic protein oligomers, a key pathological feature of the disease. nih.gov For instance, emodin, a related anthraquinone (B42736), has been reported to decrease cortical neuron death induced by β-amyloid by modulating the PI3K/Akt pathway. nih.gov

With respect to Parkinson's disease, in silico studies suggest that Rhein and its related compounds may exhibit inhibitory activity against key targets associated with the disease's pathogenesis. mdpi.com This includes the potential to decrease the formation and aggregation of α-synuclein fibrils, which are central to the development of Lewy bodies and subsequent neuronal toxicity. mdpi.com

Furthermore, Rhein has been noted for its ability to reduce inflammation and inhibit apoptosis in the context of cerebral ischemic stroke. nih.gov The neuroprotective mechanisms are often linked to the modulation of inflammatory pathways and the reduction of pro-inflammatory cytokine release. nih.gov

Other Biologically Relevant Activities

Modulation of Reactive Oxygen Species (ROS) and Antioxidant/Pro-oxidant Balance

The cellular redox state, a delicate balance between pro-oxidants and antioxidants, is crucial for normal physiological function, and its disturbance is implicated in numerous diseases. goums.ac.irnih.govtaylorandfrancis.com Reactive oxygen species (ROS), which include superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, are key players in this balance. nih.govfrontiersin.orgoncologycompass.com While essential for cell signaling at physiological levels, excessive ROS can lead to oxidative stress, causing damage to lipids, proteins, and DNA. goums.ac.ironcologycompass.com

Rhein has demonstrated the ability to modulate cellular ROS levels. In some contexts, it can act as an antioxidant. For instance, diacerein, the prodrug of Rhein, has been shown to abrogate cardiac oxidative damage. researchgate.net This is partly achieved by restoring the NRF2/SLC7A11/GPX4 signaling axis, which enhances the cell's antioxidant capacity. researchgate.net

Conversely, Rhein can also exhibit pro-oxidant activity. Studies have shown that Rhein can induce an increase in intracellular ROS levels in a dose-dependent manner in certain cancer cells. nih.gov This pro-oxidant effect can contribute to apoptosis (cell death) by inactivating signaling pathways like the PI3K/AKT pathway. nih.gov The ability of a substance to act as either an antioxidant or a pro-oxidant can depend on various factors, including its concentration and the cellular environment. wikipedia.org

The modulation of the antioxidant/pro-oxidant balance is a complex process. mdpi.com Cells possess antioxidant defense mechanisms, such as the transcription factor NRF2, which boosts the production of antioxidant enzymes to counteract excessive ROS. frontiersin.org The dual ability of compounds like Rhein to influence this balance highlights their potential for therapeutic intervention in diseases characterized by redox dysregulation. oncologycompass.comfrontiersin.org

Immunomodulatory Effects

Rhein and its derivatives have been shown to possess immunomodulatory properties, influencing the activity of various immune cells and signaling pathways. mdpi.com These effects can be both immunostimulatory and immunosuppressive, depending on the context.

The immunomodulatory actions of these compounds are often linked to their ability to regulate inflammatory responses. Rhein has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). researchgate.netfrontiersin.org This anti-inflammatory effect is often mediated through the inhibition of key signaling pathways like nuclear factor-kappa B (NF-κB). researchgate.net

In some instances, Rhein can stimulate immune responses. For example, certain derivatives have been shown to enhance the activity of macrophages. mdpi.com However, the predominant effect observed in many studies is an immunosuppressive one, characterized by the inhibition of lymphocyte proliferation and the reduction of inflammatory mediators. jfda-online.com This suggests a potential role for these compounds in managing inflammatory and autoimmune conditions. nih.gov

The complex interplay of these immunomodulatory effects is highlighted by the dose- and cell-type-dependent nature of the responses. nih.gov For example, low concentrations of certain reactive aldehydes may promote NF-κB activation, while higher concentrations are inhibitory. nih.gov This underscores the nuanced way in which acetylated rhein compounds can interact with and modulate the immune system.

Osteoarticular Modulating Activities

Rhein, the active metabolite of diacerein, has demonstrated significant modulating activities in the context of osteoarticular diseases, particularly osteoarthritis. researchgate.net Its therapeutic effects are attributed to its ability to influence the behavior of key cells within the joint, such as chondrocytes and synoviocytes. researchgate.net

Research has shown that Rhein can downregulate the proliferation of both osteoarthritic chondrocytes and synoviocytes. researchgate.net This anti-proliferative effect is important as it may help to reduce the development of the inflammatory synovial tissue that is a hallmark of joint pathologies. researchgate.net The mechanism behind this appears to involve the increased expression of cell cycle inhibitors like p21 and p27, without affecting cyclin D1. researchgate.net

Crucially, Rhein exerts these effects without inducing apoptosis (cell death) in these joint-specific cells; in fact, it has been found to decrease caspase-3/7 activity, key enzymes in the apoptotic pathway. researchgate.net

Beyond its anti-proliferative actions, Rhein is known to counteract the detrimental effects of interleukin-1β (IL-1β), a major pro-inflammatory cytokine involved in osteoarthritis. It achieves this by inhibiting the expression of enzymes that degrade cartilage. researchgate.net This combination of anti-catabolic and anti-proliferative properties may explain its beneficial effects in the treatment of joint diseases. researchgate.net The use of chondroitin (B13769445) sulfate (B86663) as a carrier has been explored to enhance the delivery of diacerein to the articular cartilage, potentially improving its therapeutic efficacy. researchgate.net

Structure Activity Relationship Sar Studies of Acetylated Rhein Compounds

Influence of Acetylation on Biological Activity and Pharmacological Selectivity

Acetylation of rhein's hydroxyl groups has a profound effect on its biological activity and selectivity. The most studied acetylated derivative is diacetylrhein (also known as diacerein), where the hydroxyl groups at positions 4 and 5 are converted to acetyl esters. This modification effectively creates a prodrug, which is later metabolized into rhein (B1680588), the active agent.

The primary influence of acetylation is seen in the compound's anti-inflammatory properties. Diacetylrhein has demonstrated excellent efficacy in the treatment of osteoarthritis, primarily through its profound inhibition of interleukin-1 (IL-1) production. taylorandfrancis.com While rhein itself possesses anti-inflammatory capabilities by inhibiting the NF-κB signaling pathway, the di-acetylated form exhibits a distinct pharmacological profile. mdpi.comresearchgate.net Studies have also indicated that diacetylrhein possesses biological activity against mycobacteria. google.com

The addition of acetyl groups alters the molecule's physicochemical properties, such as lipophilicity and solubility, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. This change is crucial for its use as an oral medication for osteoarthritis. The conversion of the polar hydroxyl groups to less polar acetyl esters can enhance oral bioavailability.

Table 1: Comparison of Biological Activities of Rhein and Diacetylrhein

| Compound | Primary Biological Activity | Mechanism of Action Highlight |

| Rhein | Anti-inflammatory, Anti-cancer, Anti-fibrotic, Antimicrobial | Inhibits NF-κB pathway, targets TGF-β1. mdpi.comresearchgate.net |

| Diacetylrhein | Anti-inflammatory (notably in osteoarthritis), Antimycobacterial | Potent inhibitor of IL-1 production; acts as a prodrug for rhein. taylorandfrancis.comgoogle.com |

Impact of Specific Substituent Modifications on Efficacy and Potency

Beyond simple acetylation, further modifications to the rhein scaffold, particularly at the carboxyl and hydroxyl groups, have been explored to fine-tune efficacy and potency.

The carboxylic acid group at the C-2 position of the anthraquinone (B42736) nucleus is a key site for chemical modification that significantly influences biological activity. Derivatization of this group can lead to compounds with enhanced potency and altered selectivity.

Research into rhein derivatives has shown that converting the carboxyl group into amides or esters can dramatically increase efficacy. For instance, a series of rhein-piperazine-dithiocarbamate hybrids, created through modification at the carboxyl group, exhibited significantly enhanced cytotoxic activity against human lung cancer cells compared to the parent rhein. researchgate.net Structure-activity relationship analysis from this research indicated that the incorporation of ester groups was particularly effective in boosting cytotoxicity. researchgate.net One hybrid containing a long-chain alkyl ester (compound 3h ) was found to be 7-fold more toxic to A549 tumor cells than rhein. researchgate.net

Similarly, synthesizing rhein derivatives via carboxyl amidation has produced compounds with more potent antibacterial properties. researchgate.net Certain rhein piperidine (B6355638) amide derivatives showed significantly stronger activity against E. coli than rhein itself, and in some cases, even surpassed the efficacy of the antibiotic kanamycin. researchgate.net These findings underscore that the carboxyl group is a critical determinant of the antimicrobial and anticancer potency of rhein-based compounds. researchgate.netresearchgate.net

Table 2: Effect of Carboxyl Group Derivatization on Anticancer Activity of Rhein Hybrids

| Compound | Modification at Carboxyl Group | Cytotoxicity (IC₅₀) against A549 cells (µg/mL) |

| Rhein | Unmodified | 77.11 |

| Cytarabine (Reference) | N/A | 49.27 |

| Hybrid 3h | Long-chain alkyl ester hybrid | 10.93 |

Data sourced from Wei et al., 2022. researchgate.net

The hydroxyl groups at the C-4 and C-5 positions are fundamental to the activity of rhein and its derivatives. As discussed, acetylation at these positions to form diacetylrhein is a primary example of a hydroxyl group modification that creates a successful prodrug. taylorandfrancis.comexplorationpub.com

The chemical principle behind this is that converting a hydroxyl group (-OH) into an ester, such as an acetate (B1210297), modifies the group's electronic properties and stability. libretexts.org This modification is central to altering the molecule's interaction with biological targets. In the case of diacetylrhein, the acetyl groups are crucial for its interaction with metabolic enzymes and its ultimate therapeutic effect. Molecular docking studies have shown that the acetyl groups of diacerein (B1670377) form specific hydrogen bonds within the active sites of enzymes like Cytochrome P450 2C9, which is not possible for the unmodified hydroxyl groups of rhein. explorationpub.com

Further structural modifications often focus on these hydroxyl positions. researchgate.netresearchgate.net The strategic modification of these groups, either through acetylation or the introduction of other functionalities, remains a cornerstone of SAR studies aimed at developing rhein derivatives with improved therapeutic indices.

Role of Carboxyl Group Derivatizations

Computational Approaches in SAR Elucidation and Predictive Modeling (e.g., Molecular Docking)

Computational methods, particularly molecular docking, are invaluable tools for elucidating the structure-activity relationships of acetylated rhein compounds at the molecular level. These techniques provide insights into how these molecules bind to protein targets, helping to explain their biological activity and guide the design of more potent and selective derivatives.

Molecular docking studies have been successfully used to compare the binding of rhein and its acetylated derivative, diacerein, to the active site of Cytochrome P450 2C9 (CYP2C9), a key enzyme in drug metabolism. explorationpub.com These studies revealed that both molecules fit within the enzyme's active site but in different orientations. Crucially, the acetyl groups of diacerein were shown to form hydrogen bonds with the amino acid residues LEU201 and SER209. explorationpub.com This specific interaction, which is absent in the parent rhein, contributes to diacerein's distinct binding affinity and metabolic profile. explorationpub.com

Furthermore, docking simulations have identified rhein as a putative inhibitor of other important protein targets, such as the ATP-binding cassette superfamily G member 2 (ABCG2), a protein associated with multidrug resistance in cancer. nih.gov Such computational predictions are instrumental in identifying new potential therapeutic applications for rhein and its derivatives and provide a rational basis for further experimental investigation. researchgate.netnih.gov

Table 3: Key Interactions of Diacerein in the CYP2C9 Active Site (from Molecular Docking)

| Ligand | Interacting Residues | Type of Interaction | Significance |

| Diacerein | LEU201, SER209 | Hydrogen Bonds (via acetyl groups) | Contributes to specific binding orientation and affinity. explorationpub.com |

| VAL113, PHE114, ILE205, ALA297 | Hydrophobic Interactions | Stabilizes the ligand within the active site. explorationpub.com | |

| Heme | Pi-Anion Interaction | Direct interaction with the catalytic center. explorationpub.com |

Pharmacokinetics and Metabolic Fate of Acetylated Rhein Compounds

Absorption and Systemic Distribution Profiles

Acetylated rhein (B1680588) compounds are primarily administered orally. wikipedia.org Following ingestion, they undergo deacetylation to their active metabolite, rhein. wikipedia.org The absorption of these compounds occurs mainly in the intestines. frontiersin.orgnih.gov Free anthraquinones, like rhein, are absorbed more rapidly than their glycoside forms due to their higher lipophilicity. frontiersin.orgnih.gov

The time to reach maximum plasma concentration (Tmax) for rhein is typically between 1.6 and 2.6 hours, indicating relatively rapid absorption. drugbank.comnih.gov However, pharmacokinetic studies have shown that the absorption can be complex, sometimes exhibiting double peaks. frontiersin.org This phenomenon may be attributed to enterohepatic circulation, where the compound is absorbed, metabolized in the liver, excreted into the bile, and then reabsorbed from the intestine. frontiersin.orgnih.gov

The bioavailability of rhein can be influenced by several factors, including the presence of food and the co-administration of other substances. frontiersin.org For instance, the maximum concentration (Cmax) and the area under the curve (AUC), a measure of total drug exposure, of rhein have been shown to increase when taken with food. frontiersin.org

Interactive Data Table: Pharmacokinetic Parameters of Rhein

| Parameter | Value | Source |

|---|---|---|

| Tmax (hours) | 1.6 - 2.6 | drugbank.comnih.gov |

| Volume of Distribution (L) | 15 - 60 | drugbank.com |

| Protein Binding (%) | 99 | wikipedia.orgdrugbank.com |

| Primary Absorption Site | Intestines | frontiersin.orgnih.gov |

Biotransformation Pathways and Metabolite Identification

Biotransformation, or metabolism, is the process by which the body chemically modifies compounds to facilitate their excretion. For acetylated rhein compounds, this process is crucial as the parent compound, diacerein (B1670377), is a prodrug that is converted to its active form, rhein. wikipedia.orgresearchgate.net The metabolism of rhein itself is extensive and involves several key pathways.

Glucuronidation is a major Phase II metabolic pathway for many compounds, including rhein. drugbank.comdrughunter.comwikipedia.orglongdom.org This process involves the conjugation of the compound with glucuronic acid, which significantly increases its water solubility and facilitates its elimination from the body. wikipedia.orgmhmedical.com The enzymes responsible for this reaction are UDP-glucuronosyltransferases (UGTs). drughunter.comwikipedia.orglongdom.org Rhein is primarily metabolized to rhein glucuronide. drugbank.com This metabolite is a significant component found in both plasma and excreta.

In addition to glucuronidation, rhein can also undergo methylation and sulfation. frontiersin.orgnih.gov Sulfation, another Phase II conjugation reaction, involves the transfer of a sulfonate group to the molecule, also increasing its water solubility. drughunter.comlongdom.orgcasi.orgmederinutricion.com The resulting metabolite is rhein sulfate (B86663). drugbank.com Methylation, catalyzed by methyltransferases, is another metabolic route for anthraquinones. frontiersin.orgnih.govdrughunter.com

Research has shown that rhein can form glutathione (B108866) (GSH) conjugates. nih.gov This is a critical detoxification pathway for reactive electrophilic compounds. uomustansiriyah.edu.iq Studies have identified glutathione conjugates of rhein in the bile of rats. nih.gov Some of these conjugates are formed through a spontaneous reaction with GSH, while others are derived from an oxidized metabolite of rhein and require the action of glutathione S-transferases (GSTs). nih.gov The formation of these conjugates suggests the generation of reactive intermediates during rhein metabolism. These reactive metabolites can potentially bind to cellular macromolecules, a process that is sometimes associated with toxicity. nih.gov The glutathione conjugate can be further metabolized to a mercapturic acid derivative and excreted in the urine. nih.gov

Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, play a crucial role in the Phase I metabolism of a vast number of drugs and xenobiotics. nih.govwikipedia.orgresearchgate.net Several CYP isoforms are involved in the metabolism of rhein. drugbank.comresearchgate.net

Studies in rat liver microsomes have demonstrated that rhein can inhibit several CYP enzymes, including CYP1A2, CYP2C9, CYP2D6, CYP2E1, and CYP3A. researchgate.net The most significant inhibition was observed for CYP2E1. researchgate.net Conversely, CYP2C9 has been identified as being primarily involved in the oxidation of rhein. nih.gov Other studies suggest the involvement of CYP1A2, CYP2B6, and CYP3A4 in the oxidation of anthraquinones. frontiersin.org The interaction of rhein with these enzymes is important as it can lead to drug-drug interactions, affecting the metabolism of other co-administered drugs. drugbank.com

Interactive Data Table: CYP Enzymes Involved in Rhein Metabolism

| Enzyme | Role/Interaction | Source |

|---|---|---|

| CYP1A2 | Oxidation, Mildly Inhibited by Rhein | frontiersin.orgdrugbank.comresearchgate.net |

| CYP2B6 | Oxidation | frontiersin.org |

| CYP3A4 | Oxidation, Inhibited by Rhein | frontiersin.orgresearchgate.net |

| CYP2C9 | Major enzyme for oxidation, Inhibited by Rhein | nih.govresearchgate.net |

| CYP2D6 | Mildly Inhibited by Rhein | researchgate.net |

| CYP2E1 | Significantly Inhibited by Rhein | researchgate.net |

Formation of Glutathione Conjugates and Identification of Reactive Metabolites

Excretion Routes and Mass Balance Studies

The final step in the pharmacokinetic journey is the excretion of the compound and its metabolites from the body. For rhein, elimination occurs through both renal and fecal routes. nih.govdrugbank.com

Mass balance studies, often conducted using radiolabeled compounds, are designed to determine the routes and rates of elimination of a drug and its metabolites. pharmaron.comcertara.com In rats, it has been estimated that approximately 37% of rhein is excreted in the urine and 53% in the feces. drugbank.com The renal excretion is primarily in the form of its water-soluble conjugates, such as rhein glucuronide and rhein sulfate. wikipedia.orgdrugbank.com The discoloration of urine to a yellow or pink color is a known side effect of diacerein treatment and is due to the urinary elimination of rhein metabolites. wikipedia.org

Fecal excretion is also a significant route, which includes unabsorbed drug and metabolites that have been eliminated into the bile and have not been reabsorbed. nih.govdrugbank.com The half-life of rhein, which is the time it takes for the plasma concentration to reduce by half, is estimated to be between 4 and 10 hours. drugbank.com

Bioavailability Considerations and Strategies for Enhancement in Acetylated Rhein Compounds

The therapeutic application of rhein, the active deacetylated metabolite of compounds like 4-Acetyl Rhein, is often constrained by its physicochemical properties. Rhein itself is characterized by low water solubility and poor oral absorption, which contributes to low and variable bioavailability. mdpi.commdpi.com This has prompted extensive research into strategies aimed at improving its systemic delivery. Acetylation of rhein to form prodrugs, such as diacetylrhein, represents a primary chemical modification strategy to enhance its pharmaceutical profile. alzdiscovery.org The acetyl groups are designed to be cleaved by esterases in the body, releasing the active rhein molecule after absorption.

Beyond the prodrug approach, numerous other formulation and modification strategies are being explored to overcome the bioavailability challenges of rhein and by extension, its acetylated analogues. drug-dev.comcutm.ac.in These strategies can be broadly categorized into physical modifications, chemical modifications, and advanced formulation approaches. The goal of these methods is to improve the solubility, dissolution rate, membrane permeability, or stability of the compound. drug-dev.com

Physical modification techniques focus on altering the solid-state properties of the drug. These include particle size reduction methods like micronization and the formation of nanosuspensions, which increase the surface area available for dissolution. cutm.ac.in The development of hydrophilic and lipophilic nano-formulations has been specifically proposed to improve the oral absorption and bioavailability of rhein. mdpi.com

Formulation-based strategies involve the use of specialized carrier systems. Lipid-based systems such as liposomes, micelles, and self-emulsifying drug delivery systems (SEDDS) can encapsulate lipophilic drugs like rhein, improving their solubility and facilitating transport across the intestinal membrane. drug-dev.comdergipark.org.tr Polymeric nanoparticles are another promising avenue, capable of encapsulating hydrophobic drugs and potentially nullifying the effects of efflux pumps like P-glycoprotein (P-gp) that can limit absorption. ucl.ac.uk Furthermore, studies have shown that co-administration of rhein with other herbal extracts or compounds can significantly enhance its absorption and bioavailability, suggesting that interactions with other components can influence its pharmacokinetic profile. frontiersin.orgresearchgate.net

Table 1: Bioavailability Enhancement Strategies for Rhein and its Acetylated Compounds

| Strategy Category | Specific Technique | Mechanism of Enhancement |

|---|---|---|

| Chemical Modification | Prodrugs (e.g., Acetylation) | Improves physicochemical properties for better absorption; the active drug is released in vivo via enzymatic cleavage. alzdiscovery.org |

| Physical Modification | Particle Size Reduction (Micronization, Nanosuspensions) | Increases the surface area-to-volume ratio, leading to an enhanced dissolution rate of the drug in gastrointestinal fluids. cutm.ac.in |

| Solid Dispersions | Disperses the drug in an amorphous state within a hydrophilic carrier, preventing crystallization and improving solubility and dissolution. | |

| Formulation-Based | Lipid-Based Carriers (Liposomes, Micelles) | Encapsulates the lipophilic drug in a more soluble formulation, improving its dispersion in the aqueous intestinal environment and facilitating absorption. drug-dev.comdergipark.org.tr |

| Co-administration with other compounds/herbs | Other components may inhibit metabolic enzymes or efflux transporters, or otherwise alter the gastrointestinal environment to favor absorption. frontiersin.orgresearchgate.net |

Comprehensive In Vitro and In Vivo Metabolic Profiling across Species

The metabolic fate of this compound is intrinsically linked to that of rhein, as the acetyl group is rapidly hydrolyzed in vivo to yield the active rhein molecule. Therefore, understanding the metabolism of rhein is critical. Metabolic profiling studies, conducted both in vitro and in vivo, have revealed complex biotransformation pathways that exhibit significant species-dependent variations. nih.govnih.gov These studies are essential for interpreting pharmacokinetic, pharmacological, and toxicological data across different species, including humans. evotec.com

In vitro metabolic studies typically utilize subcellular fractions like liver microsomes or intact cellular systems such as hepatocytes from various species (e.g., human, rat, dog, rabbit) to characterize metabolic pathways. nih.govnih.gov These systems allow for the identification of Phase I and Phase II metabolites in a controlled environment. For rhein, Phase II conjugation reactions are the predominant metabolic pathways, while Phase I oxidative metabolism plays a lesser role. nih.gov Phase I reactions, mediated by cytochrome P450 (CYP) enzymes, can lead to the formation of hydroxylated metabolites. nih.gov Several CYP isozymes, including CYP1A2, CYP2C9, and CYP3A, have been shown to be inhibited by rhein, indicating a potential for drug-drug interactions. researchgate.net

The major metabolic routes for rhein are Phase II conjugation pathways, primarily glucuronidation and sulfation. drugbank.com In vitro incubations with liver microsomes from different species have identified two main monoglucuronides (phenolic glucuronides) and an acyl glucuronide formed at the carboxylic acid group. nih.gov The formation of a chemically reactive rhein acyl glucuronide has been particularly noted, with its formation being catalyzed predominantly by UGT1A1, UGT1A9, and UGT2B7 enzymes. nih.gov

In vivo studies confirm these findings and highlight significant metabolic differences across species. nih.gov After oral administration, rhein is metabolized to its glucuronide and sulfate conjugates, which are then excreted. nih.gov A comparative study involving rats, rabbits, dogs, and humans revealed both common and species-specific metabolites. Phenolic monoglucuronide and monosulfate conjugates were major metabolites in the urine of all species investigated. nih.gov However, distinct differences were observed:

Humans: Form acyl glucuronides of both rhein and its monohydroxylated metabolites. nih.gov The formation of acyl glucuronides appears to be more significant in humans compared to some animal species. nih.gov

Rabbits: Produce a unique hydrophilic metabolite fraction and a quinoid oxidation product not detected in dog or human urine. Rabbits also form different types of bisglucuronides compared to other species. nih.gov

Rats: Were found to excrete a bisether/ether glucuronide. nih.gov

This qualitative and quantitative species-dependent variation in biotransformation underscores the importance of careful species selection for preclinical studies and the need for human-specific metabolic data to fully understand the disposition of acetylated rhein compounds. nih.govnih.gov

Table 2: Summary of Identified Rhein Metabolites Across Species and Systems

| Metabolite | Metabolic Pathway | Species/System Detected | Reference |

|---|---|---|---|

| Rhein Phenolic Monoglucuronide | Phase II (Glucuronidation) | Human, Dog, Rabbit, Rat (Urine); Liver Microsomes | nih.gov |

| Rhein Monosulfate | Phase II (Sulfation) | Human, Dog, Rabbit, Rat (Urine) | nih.gov |

| Rhein Acyl Glucuronide | Phase II (Glucuronidation) | Human (Urine); Liver Microsomes (Human, Rat, Dog, Monkey) | nih.govnih.gov |

| Monohydroxylated Rhein (as glucuronide) | Phase I (Hydroxylation) & Phase II | Human, Dog, Rabbit, Rat (Urine) | nih.gov |

| Quinoid Oxidation Product | Phase I (Oxidation) | Rabbit (Urine) | nih.gov |

| Bisglucuronides (various isomers) | Phase II (Glucuronidation) | Rabbit, Rat (Urine) | nih.gov |

Therapeutic Research Perspectives and Future Directions for Acetylated Rhein Compounds

Translational Potential as Drug Candidates for Specific Disease States

The active metabolite rhein (B1680588) exhibits a wide spectrum of biological activities, making its acetylated precursor a promising candidate for translation into clinical applications for various diseases. nih.gov Its ability to modulate multiple signaling pathways is central to its therapeutic potential.

The translational potential of 4-Acetyl Rhein (diacerein) in oncology is primarily linked to the anti-cancer activities of its active metabolite, rhein. researchgate.netdovepress.com Rhein has been shown to impede cancer progression through several mechanisms. It can induce apoptosis (programmed cell death) in various cancer cell lines, including liver, tongue, and lung cancer cells. dovepress.comdrugbank.comresearchgate.net This is achieved by triggering endoplasmic reticulum stress, increasing intracellular calcium levels, and activating mitochondria-mediated death pathways. drugbank.comresearchgate.net

Rhein also inhibits the proliferation and invasion of cancer cells. nih.gov It can arrest the cell cycle, preventing cancer cells from multiplying. researchgate.netnih.gov Furthermore, it hinders metastasis by reducing the activity of matrix metalloproteinases, which are enzymes that break down the extracellular matrix, allowing cancer cells to invade surrounding tissues. drugbank.com Research has identified several key molecular targets of rhein, highlighting its multi-targeted approach to cancer therapy. nih.govnih.gov For instance, rhein has been observed to suppress tumor-promoting signaling pathways such as PI3K/Akt and NF-κB. drugbank.comnih.gov It also inhibits angiogenesis, the formation of new blood vessels that tumors need to grow, by downregulating vascular endothelial growth factor (VEGF). nih.gov

| Mechanism | Effect | Affected Signaling Pathways/Molecules | Cancer Cell Line Examples | Citation |

|---|---|---|---|---|

| Induction of Apoptosis | Triggers programmed cell death. | ROS generation, ER Stress, JNK/Jun/caspase-3, p53, Bax/Bcl-2 ratio | HepG2, Huh7 (Liver), SCC-4 (Tongue), A-549 (Lung) | dovepress.comdrugbank.comresearchgate.netresearchgate.net |

| Cell Cycle Arrest | Halts cancer cell proliferation. | Inhibition of p53, cyclin A, cyclin E; Promotion of p21, p27 | SCC-4 (Tongue), HepG2 (Liver), BEL-7402 (Hepatocellular) | dovepress.comresearchgate.netnih.gov |

| Inhibition of Invasion & Metastasis | Prevents cancer spread. | Downregulation of Matrix Metalloproteinase-9 (MMP-9) | General observation | drugbank.com |

| Anti-Angiogenesis | Inhibits new blood vessel formation. | Downregulation of Vascular Endothelial Growth Factor (VEGF) | Human nasopharyngeal carcinoma cells | nih.gov |

| Modulation of Signaling Pathways | Suppresses tumor-promoting signals. | PI3K/Akt, NF-κB, Wnt/β-Catenin, MAPK | HepG2 (Liver), HeLa (Cervical) | nih.govdrugbank.comnih.gov |

Diacerein (B1670377) is primarily recognized for its use in treating osteoarthritis, a degenerative joint disease with a significant inflammatory component. wikipedia.org Its therapeutic effect is mediated by rhein, which exhibits potent anti-inflammatory properties. nih.gov The primary mechanism involves the inhibition of interleukin-1 beta (IL-1β), a key pro-inflammatory cytokine that drives inflammation and cartilage destruction in osteoarthritis. wikipedia.orgdrugbank.com

| Mechanism | Description | Key Molecular Targets | Citation |

|---|---|---|---|

| Inhibition of Pro-inflammatory Cytokines | Reduces the production of key signaling molecules that promote inflammation. | Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α) | nih.govdrugbank.comnih.gov |

| Suppression of NF-κB Pathway | Inhibits a master regulatory pathway for inflammation. | NF-κB, IKKβ | nih.govnih.gov |

| Inhibition of Cartilage Degrading Enzymes | Protects cartilage by reducing the activity of enzymes that break down the extracellular matrix. | Matrix Metalloproteinases (MMPs) | drugbank.com |

| Regulation of Inflammatory Signaling | Modulates multiple pathways involved in the inflammatory response. | PI3K/Akt, ERK1/2, TLR4 | nih.gov |

Metabolic syndrome is a cluster of conditions including insulin (B600854) resistance, high blood sugar, obesity, and abnormal cholesterol levels, which collectively increase the risk of heart disease and type 2 diabetes. hopkinsmedicine.orgheartuk.org.uk Research indicates that rhein, the active metabolite of this compound, possesses significant potential in managing these conditions. nih.govnih.gov

Rhein has been shown to improve insulin sensitivity and regulate glucose metabolism through various mechanisms. nih.gov It can inhibit the hexosamine biosynthesis pathway (HBP), which, when overactive, is linked to insulin resistance. nih.gov Furthermore, rhein activates the AMPK signaling pathway, a key regulator of cellular energy homeostasis. nih.govnih.gov Activating AMPK can enhance glucose uptake and fatty acid oxidation, while inhibiting the synthesis of lipids and cholesterol, thereby combating insulin resistance. nih.gov Studies have shown that rhein can lower plasma glucose, reduce body weight, and improve lipid profiles. drugbank.comnih.gov Its anti-inflammatory properties also contribute to its anti-diabetic effects, as chronic inflammation is a known factor in the development of insulin resistance. drugbank.comnih.gov

| Therapeutic Target | Mechanism of Action | Observed Effects | Citation |

|---|---|---|---|